molecular formula C13H16ClNO2 B11170230 2-(4-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-(4-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B11170230
M. Wt: 253.72 g/mol
InChI Key: PPNYDDLNCPNJPG-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and an oxolan-2-ylmethyl group attached to an acetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]acetamide typically involves the reaction of 4-chlorobenzylamine with oxirane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the oxirane ring, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)oxirane: This compound shares the chlorophenyl group but differs in the presence of an oxirane ring instead of an acetamide group.

    2-(4-chlorophenyl)acetamide: Similar in structure but lacks the oxolan-2-ylmethyl group.

Uniqueness

2-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]acetamide is unique due to the presence of both the chlorophenyl and oxolan-2-ylmethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C13H16ClNO2/c14-11-5-3-10(4-6-11)8-13(16)15-9-12-2-1-7-17-12/h3-6,12H,1-2,7-9H2,(H,15,16)

InChI Key

PPNYDDLNCPNJPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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